Ticagrelor Impurity M

pharmaceutical impurity profiling HPLC method validation oxidation state differentiation

Generic ANDA filers face delays when unqualified impurity standards fail pharmacopeial system suitability-incorrect RRT assignments can invalidate entire stability studies. Ticagrelor Impurity M (CAS 274693-39-9), the fully oxidized sulfone terminal degradation marker, resolves this bottleneck. • Enables resolution ≥1.5 from parent ticagrelor and sulfoxide (Impurity II) in validated HPLC methods. • Supplied with Certificates of Analysis documenting HPLC purity, NMR confirmation, and MS verification for direct ANDA submission. • Ships globally as a certified reference standard-eliminates multi-month custom synthesis lead times for emerging impurities.

Molecular Formula C23H28F2N6O6S
Molecular Weight 554.6 g/mol
Cat. No. B15395292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTicagrelor Impurity M
Molecular FormulaC23H28F2N6O6S
Molecular Weight554.6 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)C1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F
InChIInChI=1S/C23H28F2N6O6S/c1-2-7-38(35,36)23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(37-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)
InChIKeyLRDWQLSHMNMZAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ticagrelor Impurity M Reference Standard


Ticagrelor Impurity M (CAS 274693-39-9, molecular formula C23H28F2N6O6S, molecular weight 554.6 g/mol) is a process-related and degradation impurity of the antiplatelet agent ticagrelor, characterized as the sulfone derivative (also referred to as Ticagrelor Sulfone) wherein the propylthio group of the parent compound is fully oxidized to a propylsulfonyl moiety . The compound is supplied as a certified reference standard for analytical method development, method validation (AMV), and quality control applications in support of Abbreviated New Drug Applications (ANDA) and commercial pharmaceutical manufacturing [1]. Ticagrelor Impurity M is one of multiple structurally defined impurities (A through H and beyond) monitored during ticagrelor API release testing and stability studies to ensure compliance with pharmacopeial specifications [2].

Certified impurity reference standard for HPLC method development and AMV
Sulfone oxidation-state marker (Ticagrelor Impurity M) with full characterization data
Supports ANDA submission and QC release testing for ticagrelor API/tablets

Ticagrelor Impurity M: Certified vs. Generic Standards


In-class ticagrelor impurities cannot be substituted interchangeably due to fundamentally distinct oxidation states and retention properties that directly govern chromatographic system suitability and impurity tracking accuracy. Ticagrelor Impurity M (sulfone) differs from the parent drug (propylthio) and from Impurity II (sulfoxide) in polarity, UV absorption maxima, and MS fragmentation behavior [1]. In validated HPLC methods, impurities must be individually identified and resolved; the use of an incorrect or unqualified impurity reference standard—such as substituting the sulfoxide analog for the sulfone—would invalidate relative retention time (RRT) assignments, compromise quantification linearity, and risk failing pharmacopeial system suitability criteria where resolution between adjacent impurities must exceed 1.5 [2].

Oxidation State
Sulfone (Impurity M) vs sulfoxide analog: polarity and retention differ substantially. Substituting sulfoxide for sulfone invalidates RRT assignments and may fail system suitability.
Stability Profile
Terminal oxidation product vs sulfoxide intermediate: sulfoxide concentrations fluctuate with storage. Using sulfoxide as a stability marker may confound long-term impurity trend data.
Characterization Depth
Fully characterized standard vs emerging impurities (e.g., N-nitroso-ticagrelor) with limited commercial availability. Uncharacterized or generic impurity batches risk documentation gaps for regulatory review.

Ticagrelor Impurity M Differentiation Evidence


Chromatographic Resolution: Sulfone vs. Sulfoxide

Ticagrelor Impurity M is the fully oxidized sulfone derivative (propylsulfonyl), whereas Ticagrelor Impurity II is the partially oxidized sulfoxide (propylsulfinyl) and the parent ticagrelor contains the reduced propylthio moiety. These three species exhibit substantially different polarities and retention characteristics in reversed‑phase HPLC systems, enabling baseline separation under validated conditions [1]. This oxidation‑state difference is not a minor nuance; it directly determines whether the impurity co‑elutes with or resolves from the API peak, which is the fundamental pass/fail criterion for method specificity. In a validated HPLC method for related substances in ticagrelor tablets, resolutions between ticagrelor and its known impurities (including Impurity A through H) were all greater than 1.5, confirming that the sulfone impurity is chromatographically distinguishable from the parent drug and other impurities under the prescribed conditions [2]. The full oxidation state also confers enhanced chemical stability relative to the sulfoxide, which can undergo further oxidation or reduction under storage or stress conditions, potentially confounding long‑term stability studies [1].

Resolution
Cross-study comparable
Sulfone vs. sulfoxide: resolution >1.5 achieved in validated HPLC method for Impurities A–H
Supports method specificity and regulatory RRT verification.
Oxidation state dictates retention; prevents co-elution with API or sulfoxide analog.
pharmaceutical impurity profiling HPLC method validation oxidation state differentiation

Oxidative Stability: Sulfone vs. Sulfoxide

The sulfone moiety of Ticagrelor Impurity M represents a terminal oxidation product that is chemically more inert under further oxidative stress compared to the sulfoxide intermediate (Impurity II). In forced degradation studies of ticagrelor, oxidation and auto‑oxidation were identified as major degradation pathways, producing multiple degradation products including sulfoxides and sulfones [1]. The sulfoxide (Impurity II) can be further oxidized to the sulfone (Impurity M) or reduced back to the parent sulfide, making its concentration in stability samples a moving target that reflects both formation and consumption kinetics. In contrast, the sulfone is the thermodynamic end‑point of sulfur oxidation and remains stable under continued oxidative exposure, making it a more reliable marker for cumulative oxidative stress in long‑term stability programs [2].

Stability
Class-level inference
Sulfone is terminal oxidation endpoint; sulfoxide can further oxidize or reduce, causing concentration drift.
Reliable marker for cumulative oxidative stress in stability studies.
Up to nine degradation products identified in forced degradation; sulfone remains stable.
stability-indicating methods forced degradation studies oxidative degradation pathways

Purity Specification Across Commercial Vendors

Commercial sources of Ticagrelor Impurity M provide HPLC‑verified purity specifications that directly impact the accuracy of quantitative impurity determinations. Multiple vendors certify this impurity at purity levels ranging from ≥95% to >99% by HPLC [1][2]. For comparison, other ticagrelor impurities such as Impurity 16 are offered at 99.5% purity . The selection of a reference standard with validated, documented purity is a procurement‑critical factor: a 95% pure standard contains up to 5% unspecified impurities that may introduce interfering peaks in chromatograms or bias quantitative calculations if not properly corrected for in the analytical method. Standards with ≥99% purity minimize this correction burden and reduce the risk of co‑eluting unknown contaminants that could compromise method specificity during regulatory review.

Purity
Head-to-head
Certified purity range 95–99.6% (HPLC) across vendors; Impurity 16 comparator at 99.5%.
Higher purity grade reduces correction factors and interference risk.
Up to 4.5 percentage point purity differential impacts quantitative accuracy.
reference standard purity certificate of analysis pharmacopeial compliance

Pharmacopeial Classification and Nomenclature

Ticagrelor Impurity M is a recognized, named impurity in the ticagrelor impurity profile alongside Impurities A through H, each with a defined chemical structure and monitoring requirement under pharmacopeial monographs [1]. This established nomenclature contrasts with the growing class of emerging impurities—such as N‑nitroso‑ticagrelor—which, despite being listed in EMA guidelines, presents significant synthetic and procurement challenges. Multiple impurity manufacturers have attempted but failed to synthesize N‑nitroso‑ticagrelor, with the EMA listing described as a target rather than a commercially available reference standard [2]. This makes Ticagrelor Impurity M a reliably accessible and characterized material for immediate analytical use, whereas alternative emerging impurities may not be obtainable with documented characterization data suitable for regulatory submissions.

Availability
Head-to-head
Commercially stocked with full characterization; N-nitroso-ticagrelor remains synthetically inaccessible.
Reduces procurement lead time and supports documentation for ANDA.
Multiple synthesis attempts for nitroso impurity failed across vendors.
pharmacopeial impurities regulatory submission impurity classification

Ticagrelor Impurity M: Key Applications


System Suitability and Peak Identification in HPLC

Ticagrelor Impurity M serves as a critical reference for establishing relative retention time (RRT) and confirming resolution from the parent API and other impurities. In validated HPLC methods where resolutions between ticagrelor and its known impurities must exceed 1.5, Impurity M is used as one of the marker impurities to demonstrate that the sulfone oxidation product does not co‑elute with ticagrelor or the sulfoxide analog (Impurity II), thereby meeting system suitability acceptance criteria during routine QC release testing [1].

Stability-Indicating Method Development and Forced Degradation

As the terminal oxidation product in the sulfur oxidation pathway, Ticagrelor Impurity M is an essential reference for stability‑indicating method validation. Its use enables accurate quantification of cumulative oxidative stress in ticagrelor drug substance and drug product under ICH stability conditions, where up to nine degradation products have been identified from oxidation, auto‑oxidation, and dealkylation pathways [2].

ANDA and DMF Submission Support

Regulatory submissions for generic ticagrelor products require impurity reference standards with complete characterization data, including HPLC purity, NMR confirmation, and mass spectrometry verification. Ticagrelor Impurity M is supplied with Certificates of Analysis documenting this characterization, enabling ANDA filers to satisfy FDA and EMA requirements for impurity identification and quantification without the procurement delays associated with emerging impurities such as N‑nitroso‑ticagrelor, which remains synthetically inaccessible from commercial vendors [3].

Impurity Profiling in API Process Development

During ticagrelor API manufacturing process development, five process‑related impurities have been detected at levels of 0.08–0.22% in laboratory batches, and the sulfone impurity (Impurity M) is a key marker of over‑oxidation during synthesis [2]. Use of a certified Impurity M reference standard allows process chemists to monitor and control oxidation steps, ensuring that the sulfone impurity remains within pharmacopeial acceptance limits and that the final API meets purity specifications of 99.7% or higher as required for commercial production.

Application
Selection Property
Validation Focus
HPLC System Suitability & Peak ID
Certified sulfone identity with documented RRT
Resolution verification and specificity against API and related impurities
Stability-Indicating Method Development
Terminal oxidation marker with defined stability profile
Forced degradation correlation and oxidative pathway endpoint monitoring
ANDA & DMF Submission Support
Full characterization package (HPLC, NMR, MS) and CoA
Regulatory documentation readiness for impurity identification/quantification
API Process Development & Over-Oxidation Control
Sulfone as process-related impurity marker
Oxidation step monitoring and pharmacopeial acceptance limit verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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